molecular formula C13H15FN2OS B2964258 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one CAS No. 851864-68-1

1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Cat. No.: B2964258
CAS No.: 851864-68-1
M. Wt: 266.33
InChI Key: JIHFZNKNXNIZDG-UHFFFAOYSA-N
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Description

The compound 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a heterocyclic organic molecule featuring a 4,5-dihydroimidazole core substituted with a (3-fluorophenyl)methylsulfanyl group at position 2 and a propan-1-one moiety at position 1. Its molecular formula is C₁₃H₁₃FN₂OS, with an average molecular mass of 280.32 g/mol and a monoisotopic mass of 280.0687 Da .

Properties

IUPAC Name

1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2OS/c1-2-12(17)16-7-6-15-13(16)18-9-10-4-3-5-11(14)8-10/h3-5,8H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHFZNKNXNIZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN=C1SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves the reaction of 3-fluorobenzyl chloride with 4,5-dihydro-1H-imidazole-1-propanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound A : (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone
  • Molecular Formula : C₁₅H₁₂BrFN₂O₂S
  • Average Mass : 383.24 g/mol
  • Key Differences: Replaces the propan-1-one group with a 5-bromofuran-2-carbonyl moiety. Impact: Enhanced steric bulk and electronic effects may alter solubility and binding affinity in biological systems compared to the target compound .
Compound B : 2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propyn-1-yl)-1H-imidazole
  • Molecular Formula : C₂₅H₁₉FN₂O₂S
  • Average Mass : 430.50 g/mol
  • Key Differences: Substitutes the sulfanyl group with a sulfonyl group, increasing polarity and hydrogen-bonding capacity. Impact: Sulfonyl groups enhance oxidative stability and acidity, while diphenyl substituents may reduce solubility in aqueous media .

Data Table: Structural and Physicochemical Comparison

Parameter Target Compound Compound A Compound B
Molecular Formula C₁₃H₁₃FN₂OS C₁₅H₁₂BrFN₂O₂S C₂₅H₁₉FN₂O₂S
Average Mass (g/mol) 280.32 383.24 430.50
Core Structure 4,5-Dihydroimidazole 4,5-Dihydroimidazole Aromatic Imidazole
Position 1 Substituent Propan-1-one 5-Bromofuran-2-carbonyl Propargyl
Position 2 Substituent (3-Fluorobenzyl)sulfanyl (3-Fluorobenzyl)sulfanyl (3-Fluorobenzyl)sulfonyl
Additional Groups None Bromine (Br) Diphenyl, Sulfonyl

Electronic and Reactivity Profiles

  • Sulfanyl vs. Sulfonyl :
    • The target compound’s sulfanyl group is less polar and more nucleophilic than the sulfonyl group in Compound B, which is strongly electron-withdrawing and resistant to oxidation .
  • Ketone vs.

Crystallographic and Validation Insights

  • The SHELX software suite has been widely used for refining structures of similar imidazole derivatives . For example, crystallographic studies on fluorophenyl-substituted imidazoles (e.g., 2-(4-fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole) highlight the role of substituents in packing efficiency and intermolecular interactions .

Biological Activity

1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN2O2SC_{19}H_{19}FN_2O_2S, with a molecular weight of approximately 366.4 g/mol. The structure features an imidazole ring, a sulfanyl group, and a fluorophenyl moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC19H19FN2O2S
Molecular Weight366.4 g/mol
IUPAC Name1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
CAS Number851865-28-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which may enhance its binding affinity to enzymes or receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may bind to G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.125 µg/mL to 0.255 µg/mL .

Case Studies

  • Preclinical Trials: In a study assessing the pharmacokinetics of similar imidazole derivatives, it was found that modifications in the molecular structure led to enhanced bioavailability and reduced toxicity profiles compared to earlier versions .
  • Toxicology Assessments: A comprehensive toxicological evaluation indicated that while some derivatives caused cataract formation in animal models, structural modifications could mitigate these effects while maintaining therapeutic efficacy .
  • Structure-Activity Relationship (SAR): Research has focused on how variations in the substituents on the imidazole ring affect the compound's activity against various biological targets. For example, replacing certain functional groups has been shown to improve metabolic stability and reduce side effects .

Research Findings

Recent findings highlight the importance of fluorine substitution in improving the pharmacological properties of imidazole derivatives:

  • Increased Binding Affinity: The presence of fluorine enhances metabolic stability and binding interactions with target proteins .
  • Enhanced Efficacy: Structural modifications have led to compounds with improved potency against bacterial infections .

Q & A

Q. What are the standard synthetic routes for 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one, and what analytical methods confirm its purity?

Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones, followed by functionalization with 3-fluorobenzyl mercaptan. Key steps include:

  • Cyclization : Use microwave-assisted synthesis to enhance reaction efficiency and reduce byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
  • Characterization :
    • HPLC : Purity >98% confirmed via reverse-phase C18 column (mobile phase: acetonitrile/water, 70:30) .
    • Spectroscopy : NMR (¹H/¹³C) to verify substituent positions, particularly the 3-fluorophenyl and sulfanyl groups .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 321.12) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should follow ICH guidelines:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C observed in related imidazole derivatives) .
  • Photostability : Expose samples to UV light (ICH Q1B) and monitor degradation via HPLC; fluorinated aromatic systems often show resistance to photolytic cleavage .
  • Humidity Sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 3 months. Monitor water content via Karl Fischer titration .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar imidazole derivatives?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., ring puckering in 4,5-dihydroimidazoles) or solvent effects. Strategies include:

  • Variable-Temperature NMR : Identify conformational equilibria by cooling samples to −40°C to "freeze" ring dynamics .
  • DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (B3LYP/6-311+G(d,p)) to validate tautomeric forms .
  • X-ray Crystallography : Resolve ambiguities by determining single-crystal structures (e.g., C–C bond lengths <1.50 Å confirm sp³ hybridization in the dihydroimidazole ring) .

Q. What experimental designs are optimal for studying this compound’s environmental fate and biodegradation pathways?

Methodological Answer: Adopt a tiered approach per INCHEMBIOL project frameworks :

Abiotic Studies :

  • Hydrolysis : Incubate at pH 4–9 (25–50°C) and quantify degradation products via LC-MS/MS.
  • Photolysis : Use simulated sunlight (Xe lamp) to assess photodegradation half-lives.

Biotic Studies :

  • Soil Microcosms : Measure mineralization (¹⁴CO₂ evolution) in OECD 307 assays.
  • Metabolite Identification : Employ non-targeted metabolomics (UPLC-QTOF-MS) to detect sulfoxidation or imidazole ring cleavage .

Q. How can computational models predict the compound’s binding affinity to biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450). Focus on the sulfanyl group’s role in hydrogen bonding .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the ligand-protein complex.
  • QSAR : Develop models using descriptors like logP, polar surface area (PSA), and fluorine’s electronegativity to correlate structure with activity .

Q. What strategies mitigate synthetic challenges, such as low yields in the cyclization step?

Methodological Answer:

  • Catalyst Optimization : Screen Brønsted acids (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
  • Solvent Effects : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to improve reaction homogeneity .
  • In Situ Monitoring : Use FTIR spectroscopy to track imine intermediate formation and adjust reaction time dynamically .

Q. How do researchers address discrepancies in bioactivity data across different assay systems?

Methodological Answer:

  • Assay Standardization : Normalize data using positive controls (e.g., imidazole-based inhibitors) and validate cell lines via RT-PCR for target receptor expression .
  • Meta-Analysis : Apply hierarchical clustering to bioactivity datasets (e.g., IC₅₀ values) to identify outlier conditions .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate specific pathways impacted by the compound .

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